molecular formula C17H25N3O2S B5512115 1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No.: B5512115
M. Wt: 335.5 g/mol
InChI Key: SKPHYSPSAXFLEQ-UHFFFAOYSA-N
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Description

1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one is a useful research compound. Its molecular formula is C17H25N3O2S and its molecular weight is 335.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.16674822 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Activity and Novel Synthesis Approaches


One significant area of research involves the synthesis and evaluation of spirotetrahydropyran derivatives for their analgesic properties. For instance, compounds structurally similar to 1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one have been studied for their potent narcotic analgesic effects, showing considerable activity in pharmacological models (Fisher et al., 1977). Additionally, novel synthetic routes have been explored to create nitrogen-containing spiro heterocycles, highlighting the interest in these compounds for various bioactive applications (Aggarwal et al., 2014).

Antimicrobial and Antiviral Activities


Research into the antimicrobial and antiviral activities of spirotetrahydropyran derivatives has revealed promising results. Studies have demonstrated the synthesis of new compounds within this class that exhibit marked broad-spectrum antibacterial activity, alongside high activity against specific Gram-positive bacteria (Al-Omar, 2010). Furthermore, certain derivatives have shown moderate virucidal activity and the ability to inhibit the absorption of viruses to susceptible cells, indicating potential for antiviral drug development (Modzelewska-Banachiewicz & Kamińska, 2001).

Material Science and Polymer Stabilization


In the field of material science, spirotetrahydropyran derivatives have been investigated for their use in polymer stabilization. Compounds with similar structures have been shown to exhibit synergistic stabilizing effects in combination with other antioxidants, crucial for enhancing the durability and lifespan of polymer materials (Yachigo et al., 1992).

Properties

IUPAC Name

1,10-dimethyl-4-(2-thiophen-2-ylacetyl)-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-18-8-7-17(6-5-15(18)21)13-20(10-9-19(17)2)16(22)12-14-4-3-11-23-14/h3-4,11H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPHYSPSAXFLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC1=O)CN(CCN2C)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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